N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide
Description
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide is a synthetic compound featuring a unique structural framework. Its core structure comprises an adamantane moiety linked to a carboxamide group, which is further substituted with a 4-methylphenyl ring and a pyrrolidin-1-yl ethyl chain. The pyrrolidine ring contributes basicity and conformational flexibility, which may aid in receptor interactions. The molecular formula is estimated as C₂₄H₃₅N₃O, with a molecular weight of ~381.5 g/mol (calculated).
Properties
Molecular Formula |
C24H34N2O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H34N2O/c1-17-4-6-21(7-5-17)22(26-8-2-3-9-26)16-25-23(27)24-13-18-10-19(14-24)12-20(11-18)15-24/h4-7,18-20,22H,2-3,8-16H2,1H3,(H,25,27) |
InChI Key |
IEECWSIWYGLTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via a nucleophilic substitution reaction. For example, 1-bromo-2-(4-methylphenyl)ethane can react with pyrrolidine in the presence of a base such as sodium hydride.
Coupling with Adamantane: The final step involves coupling the pyrrolidine derivative with adamantane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic ring, potentially hydrogenating the 4-methylphenyl group to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Hydrogenated derivatives of the aromatic ring.
Substitution: Various substituted adamantane or pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and rigidity make it an excellent candidate for creating robust molecular frameworks.
Biology
Biologically, this compound can be investigated for its interactions with biological macromolecules. The presence of the pyrrolidine ring suggests potential activity in modulating enzyme functions or receptor binding.
Medicine
In medicine, the compound’s structure hints at possible applications in drug design, particularly for targeting neurological pathways due to the adamantane core, which is a known scaffold in antiviral and neuroprotective drugs.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, where its stability and structural integrity are advantageous.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The adamantane core could facilitate crossing the blood-brain barrier, while the pyrrolidine ring could interact with neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Features
Key Observations:
- Adamantane vs.
- Substituent Effects : The target’s 4-methylphenyl group (electron-donating) contrasts with fluorophenyl (electron-withdrawing) in compounds, which could alter receptor binding and metabolic pathways .
- Molecular Weight : The target (381.5 g/mol) and SzR-109 (384.47 g/mol) have similar weights, suggesting comparable bioavailability challenges, whereas smaller analogs (e.g., 274.35 g/mol) may exhibit better solubility .
Pharmacological and Functional Insights
- The target compound lacks this group, suggesting divergent mechanisms.
- Pyrrolidine Derivatives : Both the target and 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one utilize pyrrolidine for conformational flexibility. However, the latter’s ketone group may render it prone to metabolic reduction compared to the target’s stable carboxamide.
- Adamantane’s Role: Adamantane derivatives (e.g., amantadine) are known for antiviral and neuroprotective effects. The target’s adamantane-carboxamide hybrid could similarly target CNS disorders, though direct evidence is unavailable.
Metabolic and Stability Considerations
- Adamantane : Likely improves metabolic stability due to its bulky, inert structure.
- Fluorine vs. Methyl Substitutents : Fluorine in compounds reduces oxidative metabolism, whereas the target’s 4-methyl group may undergo CYP450-mediated hydroxylation .
- Quinoline vs. Carboxamide: SzR-109’s hydroxyquinoline may undergo glucuronidation, while the target’s carboxamide is more resistant to hydrolysis .
Biological Activity
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]adamantane-1-carboxamide, often referred to as a derivative of adamantane, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique adamantane core, which is known for its ability to enhance the pharmacokinetic properties of various drugs. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes an adamantane moiety linked to a pyrrolidine and a 4-methylphenyl group, contributing to its lipophilicity and potential receptor interactions.
Receptor Interaction
The biological activity of this compound is primarily mediated through its interaction with various receptors:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for numerous physiological processes. For instance, activation or inhibition of specific GPCRs can lead to alterations in neurotransmitter release, impacting mood and cognition .
- Cyclin-Dependent Kinases (CDKs) : Research indicates that adamantane derivatives can inhibit CDKs, which are vital for cell cycle regulation. This inhibition could position the compound as a candidate for anticancer therapies .
Anticancer Activity
Recent studies have highlighted the potential of adamantane derivatives in cancer treatment. For example, derivatives similar to this compound have shown promising results in inhibiting tumor growth by targeting CDK2/cyclin E complexes .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Adamantane derivative A | 0.92 | CDK2/cyclin E inhibition |
| Adamantane derivative B | 3.26 | CDK2/cyclin E inhibition |
Neurological Effects
Preliminary data suggest that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as depression or anxiety disorders. The lipophilicity conferred by the adamantane structure may enhance blood-brain barrier penetration, facilitating central nervous system effects .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can significantly reduce cell proliferation in cancer cell lines while exhibiting minimal toxicity towards normal cells. For instance, a study noted that certain adamantane derivatives reduced proliferation rates by over 50% at concentrations below 10 μM .
In Vivo Studies
Animal models have also been employed to assess the efficacy of these compounds. In one study, administration of an adamantane derivative resulted in decreased tumor size in xenograft models, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
